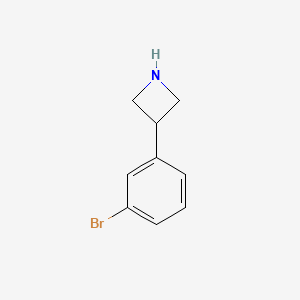

3-(3-Bromophenyl)azetidine

Description

Significance of Four-Membered Nitrogen Heterocycles in Contemporary Chemical Research

Four-membered nitrogen-containing heterocycles, such as azetidines, represent a significant class of compounds in modern chemical research. nih.gov Their importance stems from their unique structural and reactive properties. The inherent ring strain of approximately 25.4 kcal/mol endows them with a distinct reactivity profile, making them valuable intermediates in organic synthesis. rsc.org This ring strain is intermediate between the less stable aziridines and the more stable pyrrolidines, offering a balance of reactivity and handling feasibility. rsc.org These heterocycles serve as versatile building blocks for the construction of more complex molecular architectures and are found in various natural products and synthetic compounds with notable biological activities. researchgate.netnumberanalytics.com The ability of the nitrogen atom to form hydrogen bonds is a key feature that contributes to their role in medicinal chemistry. nih.gov

Azetidines as Versatile Scaffolds in Modern Organic Synthesis and Early-Stage Drug Discovery Research

Azetidines are increasingly recognized as privileged scaffolds in organic synthesis and drug discovery. rsc.orgresearchgate.net Their three-dimensional structure is a desirable feature in modern medicinal chemistry, moving away from flat aromatic structures. The azetidine (B1206935) ring has been incorporated into numerous bioactive molecules and approved drugs, demonstrating its utility as a pharmacological tool. lifechemicals.comchemrxiv.org In organic synthesis, the strain of the four-membered ring can be harnessed for various transformations, including ring-opening and expansion reactions, providing access to a diverse range of other nitrogen-containing compounds. rsc.orgrsc.org The development of new synthetic methodologies to access diversely substituted azetidines is an active area of research, driven by the need for novel building blocks in drug discovery programs. chemrxiv.org

Rationale for Investigating Substituted Bromophenyl Azetidines as Chemical Building Blocks

The investigation of substituted bromophenyl azetidines, such as 3-(3-Bromophenyl)azetidine, is driven by their potential as versatile chemical building blocks. The presence of a bromine atom on the phenyl ring provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations. rsc.org This allows for the facile introduction of a wide range of substituents at the phenyl ring, enabling the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. The combination of the azetidine scaffold with the synthetic versatility of the bromophenyl group makes these compounds highly valuable for creating novel and complex molecules with potential biological applications. The 3-substituted pattern of the bromophenyl group offers a specific regioisomer for targeted synthesis.

Overview of Academic Research Trajectories for this compound

Academic research involving this compound and its derivatives has primarily focused on its synthesis and its use as a key intermediate in the preparation of more complex molecules. For instance, it has been utilized in the synthesis of spirocyclic azetidines, which are of interest in medicinal chemistry. mdpi.com Research has also explored the stereospecific C(sp3)–H arylation of azetidines, a method that can be applied to synthesize stereochemically defined building blocks like the derivatives of this compound. acs.org The synthesis of functionalized azetidines from precursors like 3-bromoazetidines has been a subject of study, highlighting the compound's role as a versatile synthon. rsc.org Furthermore, patents describe the use of related bromophenyl azetidine derivatives in the preparation of chiral isoxazoline (B3343090) azetidine compounds with potential applications as antiparasitic agents. google.com

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds mentioned in this article.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-bromophenyl)azetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-9-3-1-2-7(4-9)8-5-11-6-8/h1-4,8,11H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPOFMMYMUYTYGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 3 Bromophenyl Azetidine and Analogous Azetidine Derivatives

Established Strategies for Azetidine (B1206935) Ring Construction

The construction of the strained azetidine ring can be achieved through a variety of synthetic strategies, broadly categorized into intramolecular cyclization and cycloaddition reactions.

Intramolecular Nucleophilic Substitution Reactions

The most prevalent approach to azetidine synthesis involves the formation of a carbon-nitrogen bond through an intramolecular nucleophilic substitution reaction. This strategy typically employs a bifunctional precursor containing a nucleophilic nitrogen atom and a carbon atom bearing a suitable leaving group, separated by a two-carbon linker.

Electrophile-induced cyclization of homoallylic amines provides a powerful method for the stereoselective synthesis of substituted azetidines. In this approach, an electrophile activates the double bond, which is then attacked by the tethered amine nucleophile in a 4-exo-tet cyclization manner.

Iodocyclization: The reaction of homoallylic amines with iodine at room temperature can lead to the formation of 2-(iodomethyl)azetidine derivatives with high stereoselectivity. organic-chemistry.orgorganic-chemistry.orgacs.org The choice of reaction conditions, particularly temperature, is crucial, as higher temperatures can promote the isomerization of the initially formed azetidine to the thermodynamically more stable 3-iodopyrrolidine. organic-chemistry.orgsciforum.net

Selenium-Induced Cyclization: Phenylselanyl halides (PhSeX, where X = Cl, Br) can also be used to induce the cyclization of homoallylic amines. Current time information in Bangalore, IN. This reaction often yields a mixture of the 4-exo-tet product (azetidine) and the 5-endo-tet product (pyrrolidine), with the product ratio being influenced by the nature of the selenium reagent and the substitution pattern of the homoallylic amine. Current time information in Bangalore, IN.

| Starting Material (Homoallylic Amine) | Reagent | Product(s) | Yield (%) | Reference |

| N-Benzyl-1-phenylbut-3-en-1-amine | I₂ / NaHCO₃ | cis-1-Benzyl-2-(iodomethyl)-4-phenylazetidine | 96 | organic-chemistry.org |

| N-Benzyl-1-(4-methoxyphenyl)but-3-en-1-amine | I₂ / NaHCO₃ | cis-1-Benzyl-2-(iodomethyl)-4-(4-methoxyphenyl)azetidine | 95 | organic-chemistry.org |

| N-Benzyl-1-cyclohexylbut-3-en-1-amine | I₂ / NaHCO₃ | cis-1-Benzyl-4-cyclohexyl-2-(iodomethyl)azetidine | 92 | organic-chemistry.org |

| N-Benzyl-1-(pyridin-3-yl)but-3-en-1-amine | PhSeBr | 1-Benzyl-2-(phenylselanylmethyl)-4-(pyridin-3-yl)azetidine & 1-Benzyl-3-phenylselanyl-2-(pyridin-3-yl)pyrrolidine | 75 (mixture) | figshare.com |

A cornerstone of azetidine synthesis is the intramolecular cyclization of γ-amino alcohols or their derivatives, where the hydroxyl group is converted into a good leaving group. google.com Common leaving groups include halides (Cl, Br, I) and sulfonate esters (mesylates, tosylates, triflates). The reaction proceeds via an SN2 mechanism, where the amine nitrogen displaces the leaving group to form the four-membered ring. frontiersin.org This method is widely applicable and can be used to prepare a diverse range of N-substituted and C-substituted azetidines. organic-chemistry.org A significant challenge in this approach is the potential for intermolecular side reactions and elimination reactions, which can be mitigated by using high-dilution conditions or by carefully choosing the reaction solvent and base. google.com

For the synthesis of 3-arylazetidines, a common strategy involves the palladium-catalyzed Hiyama cross-coupling of a pre-formed 3-iodoazetidine (B8093280) with an appropriate arylsilane. organic-chemistry.orgacs.orgacs.org This approach allows for the late-stage introduction of the aryl group, providing a versatile route to a variety of 3-arylazetidine derivatives. organic-chemistry.orgacs.org For instance, N-Boc-3-(3-bromophenyl)azetidine could be envisioned to be synthesized from N-Boc-3-iodoazetidine and a suitable (3-bromophenyl)silane reagent.

| Precursor | Leaving Group | Conditions | Product | Yield (%) | Reference |

| N-Boc-3-iodomethylazetidine | Iodo | NaH, DMF | N-Boc-azetidine | - | researchgate.net |

| 1-Arenesulfonylaziridines | - (Ring opening) | Dimethylsulfoxonium methylide, microwave | 1-Arenesulfonylazetidines | - | organic-chemistry.org |

| 2-Substituted-1,3-propanediols | Triflate | Primary amine | 1,3-Disubstituted azetidines | - | organic-chemistry.org |

| N-Boc-3-iodoazetidine & Phenyltriethoxysilane | Iodo | Pd(OAc)₂, dppf, TBAF, Dioxane | N-Boc-3-phenylazetidine | 88 | organic-chemistry.orgacs.org |

| N-Boc-3-iodoazetidine & (4-Fluorophenyl)triethoxysilane | Iodo | Pd(OAc)₂, dppf, TBAF, Dioxane | N-Boc-3-(4-fluorophenyl)azetidine | 82 | organic-chemistry.orgacs.org |

| N-Boc-3-iodoazetidine & (Thiophen-2-yl)triethoxysilane | Iodo | Pd(OAc)₂, dppf, TBAF, Dioxane | N-Boc-3-(thiophen-2-yl)azetidine | 75 | organic-chemistry.orgacs.org |

The Mitsunobu reaction provides a mild and efficient method for the intramolecular cyclization of γ-amino alcohols to form azetidines. researchgate.net This reaction typically involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group for nucleophilic attack by the nitrogen atom. frontiersin.orgresearchgate.net The reaction proceeds with clean inversion of stereochemistry at the carbon bearing the hydroxyl group, making it a valuable tool for the stereocontrolled synthesis of chiral azetidines. researchgate.net A key advantage of the Mitsunobu reaction is its compatibility with a wide range of functional groups.

| Starting γ-Amino Alcohol | Reagents | Product | Yield (%) | Reference |

| (2S,3R)-4-(p-Toluenesulfonamido)-1,2-butanediol derivative | PPh₃, DIAD | Protected azetidine core | 75 | researchgate.net |

| 5-Phenylpentane-1,3-diol | TsNH₂, CMBP, MeCN | 2-Phenyl-azetidine derivative | Moderate | smolecule.com |

Lanthanide triflates, particularly lanthanum(III) triflate (La(OTf)₃), have emerged as effective Lewis acid catalysts for promoting the intramolecular aminolysis of epoxy amines to furnish azetidines. frontiersin.orgrsc.org This methodology is particularly noteworthy for its high regioselectivity. In the case of cis-3,4-epoxy amines, the La(OTf)₃ catalyst promotes a C3-selective intramolecular aminolysis, leading to the formation of the corresponding azetidine in high yield. frontiersin.org This reaction tolerates various acid-sensitive and coordinative functional groups, highlighting its synthetic utility. frontiersin.org

| Epoxy Amine Substrate | Catalyst | Product | Yield (%) | Reference |

| cis-N-Benzyl-3,4-epoxy-amine derivative | La(OTf)₃ | Azetidine derivative | 81 | frontiersin.org |

| cis-N-(4-Methoxybenzyl)-3,4-epoxy-amine derivative | La(OTf)₃ | Azetidine derivative | 90 | frontiersin.org |

| cis-N-(n-Butyl)-3,4-epoxy-amine derivative | La(OTf)₃ | Azetidine derivative | 92 | frontiersin.org |

| cis-N-(tert-Butyl)-3,4-epoxy-amine derivative | La(OTf)₃ | Azetidine derivative | 94 | frontiersin.org |

| cis-N-(Boc)-3,4-epoxy-amine derivative | La(OTf)₃ | Azetidine derivative | 90 | frontiersin.org |

Mitsunobu Protocol and Related Reactions for Azetidine Formation

Cycloaddition Reactions in Azetidine Synthesis

Cycloaddition reactions offer a convergent and often stereocontrolled approach to the azetidine ring system. The most prominent among these is the [2+2] cycloaddition.

The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for synthesizing azetidines. However, its application has been historically limited. Recent advancements have seen the development of visible-light-mediated aza-Paternò-Büchi reactions, which proceed under mild conditions and exhibit broad functional group tolerance. For example, an iridium photocatalyst can be used to facilitate the [2+2] cycloaddition of oximes with alkenes to generate highly functionalized azetidines.

Another important cycloaddition strategy is the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene (B1206846) with an imine to form a β-lactam (azetidin-2-one). While this method directly produces the oxidized azetidinone ring, subsequent reduction can provide access to the corresponding saturated azetidine. This approach is particularly useful for the synthesis of 3-substituted azetidin-2-ones.

| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |

| Imine | Ketene | Triethylamine (B128534) | β-Lactam (Azetidin-2-one) | |

| N-tosylimine | Alkynyl ketone | DMAP | Substituted azetidine | organic-chemistry.org |

| Enone | Vinyl/alkyl/aryl azide | Amine catalyst | 1,2,3-Triazole (via [3+2] cycloaddition) | organic-chemistry.orgmdpi.com |

| Azomethine ylide | Carbonyl compound | Thermal | Oxazolidine (via [3+2] cycloaddition) |

Synthetic Strategies for 3-(3-Bromophenyl)azetidine and Related Azetidine Derivatives

The synthesis of azetidines, four-membered nitrogen-containing heterocycles, is a significant area of research in organic chemistry due to their presence in numerous biologically active compounds and their utility as versatile building blocks. This article focuses on various synthetic methodologies for preparing this compound and its analogs, providing a detailed overview of established and emerging techniques.

Cycloaddition Reactions

Cycloaddition reactions represent a powerful and direct approach to the azetidine core. These methods involve the formation of the four-membered ring in a single step from acyclic precursors.

[2+2] Photocycloadditions (e.g., Aza-Paternò-Büchi Reactions of Isoxazoline (B3343090) Carboxylates with Alkenes)

The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is an efficient method for synthesizing functionalized azetidines. rsc.orgresearchgate.netnih.gov This reaction can be mediated by visible light, offering a mild and general protocol. thieme-connect.comnih.govchemrxiv.org The use of isoxazoline carboxylates as the imine component has proven effective, allowing for high functional group tolerance and a broad scope of compatible nonactivated alkenes. thieme-connect.com The reaction is believed to proceed through a triplet energy transfer mechanism from a photocatalyst, such as an iridium complex or an organic triplet sensitizer (B1316253) like xanthone. thieme-connect.com

Recent advancements have extended this methodology to acyclic imine equivalents, which is crucial for expanding the synthetic utility of the aza-Paternò-Büchi reaction. nih.govacs.org For instance, visible-light-mediated reactions of acyclic oximes and ketone-derived sulfonylimines with alkenes have been developed to produce monocyclic azetidines. nih.govacs.org The success of these reactions often depends on matching the frontier molecular orbital energies of the reacting partners. nih.gov

| Reactants | Catalyst/Conditions | Product | Key Features |

| Isoxazoline carboxylates and alkenes | Visible light, Iridium photocatalyst | Fused azetidines | High functional group tolerance; broad alkene scope. thieme-connect.com |

| Acyclic oximes and alkenes | Visible light, Triplet energy transfer catalyst | Monocyclic azetidines | Extends reaction to acyclic imine equivalents. nih.gov |

| Ketone-derived sulfonylimines and activated alkenes | Visible light | 2,2-disubstituted monocyclic azetidines | Overcomes steric limitations of previous methods. acs.org |

Ketene-Imine Cycloadditions for Azetidin-2-ones

The Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine, remains a cornerstone for the synthesis of azetidin-2-ones (β-lactams). mdpi.comrasayanjournal.co.in Ketenes are typically generated in situ from acyl chlorides by treatment with a tertiary amine and are then trapped by imines. mdpi.com This approach is widely used to prepare a variety of monocyclic β-lactams, including those linked to other bioactive heterocyclic systems. mdpi.comrsc.org The stereoselectivity of the Staudinger reaction can be influenced by various factors, including the solvent, the order of reagent addition, and the nature of the substituents on the ketene and imine. rsc.org

| Ketene Source | Imine | Conditions | Product |

| Acyl chlorides + tertiary amine | Various imines | Low temperature | Azetidin-2-ones mdpi.com |

| Substituted acetic acids + oxalyl chloride | Schiff bases | Room temperature | Spiro[azetidine-2,3′-indoline]-2′,4-diones rsc.org |

[3+1] Cycloaddition Reactions (e.g., Azomethine Ylides with Isocyanides)

[3+1] Cycloaddition reactions offer another route to the azetidine skeleton. An example includes the reaction of donor-acceptor (D-A) aziridines with isocyanides. This enantioselective transformation can be catalyzed by a chiral N,N'-dioxide/Mg(II) complex, affording enantioenriched exo-imido azetidines in good yields and with high enantioselectivity. acs.org A notable feature of this system is the observation of a chiral amplification effect. acs.org The reaction of rhodium-bound carbenes with strained bicyclic methylene (B1212753) aziridines also proceeds via a [3+1] ring expansion to yield highly-substituted methylene azetidines. researchgate.net

Reduction of Azetidin-2-ones (β-Lactams)

The reduction of the carbonyl group in azetidin-2-ones (β-lactams) is a well-established and convenient method for accessing the corresponding azetidines. rsc.orgmagtech.com.cn This transformation is often referred to as the β-lactam-synthon protocol. rsc.org

Various reducing agents can be employed for this purpose. Diborane (B8814927) in tetrahydrofuran (B95107) and alane in ether have been shown to be effective, providing N-substituted azetidines rapidly and in good yields. publish.csiro.aupublish.csiro.au These reductions generally proceed with retention of the stereochemistry of the ring substituents. publish.csiro.aupublish.csiro.au While diborane reductions can sometimes lead to ring-opened 3-aminopropanol derivatives as byproducts, alane reductions are typically cleaner in this regard. publish.csiro.aupublish.csiro.au Sodium borohydride (B1222165) has also been utilized for the diastereoselective reduction of C-3 functionalized azetidin-2-ones to afford trans-azetidines. rsc.org

| Azetidin-2-one Substrate | Reducing Agent | Product | Key Observations |

| N-substituted azetidin-2-ones | Diborane or Alane | N-substituted azetidines | Good yields, retention of stereochemistry. publish.csiro.aupublish.csiro.au |

| C-3 functionalized azetidin-2-ones | Sodium borohydride | trans-Azetidines | Diastereoselective reduction. rsc.org |

| 4-(haloalkyl)azetidin-2-ones | Lithium aluminium hydride | Stereodefined azetidines | Powerful method for specific substrates. ugent.be |

Ring Expansion Strategies

Ring expansion reactions provide an alternative pathway to azetidines from smaller, strained ring systems.

Aziridine (B145994) Ring Expansion (e.g., with Sulfoxonium Methylide, Bromonitromethane)

The ring expansion of aziridines is a valuable method for the synthesis of azetidines. magtech.com.cn One common approach involves the reaction of N-arenesulfonylaziridines with dimethylsulfoxonium methylide. organic-chemistry.orgthieme-connect.de This reaction proceeds via a nucleophilic attack of the ylide on the aziridine ring, followed by a 4-exo-tet ring closure. organic-chemistry.org The use of microwave irradiation can facilitate this process, offering a simple, efficient, and often solvent-free method. organic-chemistry.org The reaction is stereospecific, with cis-aziridines yielding trans-azetidines and vice versa. organic-chemistry.org The regioselectivity is governed by both steric and electronic factors, with the nucleophilic attack favoring the less-substituted carbon of the aziridine ring. organic-chemistry.org

| Aziridine Substrate | Reagent | Conditions | Product |

| N-Arenesulfonylaziridines | Dimethylsulfoxonium methylide | Microwave irradiation, alumina (B75360) support | 1-Arenesulfonylazetidines organic-chemistry.org |

| 1-Tosylaziridines | Dimethylsulfoxonium methylide | Standard conditions | Azetidines thieme-connect.de |

Strain-Release Homologation of Azabicyclo[1.1.0]butanes

The high ring strain of azabicyclo[1.1.0]butanes can be harnessed for the modular synthesis of azetidines. rsc.orgcore.ac.ukorganic-chemistry.org This strain-release-driven homologation involves the generation of azabicyclo[1.1.0]butyl lithium, which is then trapped with a boronic ester. core.ac.ukorganic-chemistry.org The resulting boronate complex, upon N-protonation, undergoes a 1,2-migration with cleavage of the central C-N bond, relieving the ring strain and forming the azetidine ring. core.ac.uk This methodology is applicable to a wide range of boronic esters and proceeds with complete stereospecificity. core.ac.uk More recently, a visible-light-driven radical strain-release photocatalysis method has been developed to access densely functionalized azetidines from azabicyclo[1.1.0]butanes. chemrxiv.orgunipd.it

| Starting Material | Key Reagents | Intermediate | Product |

| Azabicyclo[1.1.0]butane | s-Butyl lithium, Boronic ester, Acetic acid | Azabicyclo[1.1.0]butyl lithium, Boronate complex | Azetidinyl boronic esters core.ac.ukorganic-chemistry.org |

| Azabicyclo[1.1.0]butanes | Sulfonylimine precursors, Organic photosensitizer | Radical intermediates | Densely functionalized azetidines chemrxiv.orgunipd.it |

Aziridine Ring Expansion (e.g., with Sulfoxonium Methylide, Bromonitromethane)

Organometallic and C-H Activation Approaches

Organometallic reagents and C-H activation strategies have emerged as powerful tools for the synthesis of azetidines, offering novel pathways with high efficiency and selectivity.

Palladium-Catalyzed Intramolecular C(sp³)–H Amination

Palladium-catalyzed intramolecular amination of C(sp³)–H bonds represents a significant advancement in the synthesis of azetidines. organic-chemistry.orgacs.org This methodology leverages a palladium catalyst to facilitate the formation of a carbon-nitrogen bond by activating a typically unreactive C-H bond within the same molecule.

The process often employs a directing group, such as a picolinamide (B142947) (PA) group, attached to the amine substrate. organic-chemistry.orgnih.gov This directing group helps to bring the palladium catalyst into proximity with the target C-H bond, promoting the cyclization to form the azetidine ring. The reaction proceeds through a Pd(II)/Pd(IV) catalytic cycle. organic-chemistry.org These methods are noted for their use of low catalyst loading, inexpensive reagents, and convenient operating conditions, with predictable selectivities. organic-chemistry.orgacs.orgnih.gov

A key advantage of this approach is its ability to utilize unactivated C(sp³)–H bonds, including those of methyl groups, as functional handles for ring formation. acs.orgnih.gov The reaction exhibits broad substrate scope, allowing for the synthesis of various azabicyclic scaffolds. nih.govacs.org For instance, the use of picolinamide-protected aliphatic amine substrates with different ring structures can lead to the formation of corresponding polycyclic nitrogen-containing heterocycles in good to excellent yields. acs.org

| Catalyst System | Directing Group | Key Features |

| Pd(OAc)₂ / AgOAc / C₆F₅I | Picolinamide (PA) | Low catalyst loading, use of inexpensive reagents, predictable selectivity. organic-chemistry.orgacs.org |

Intramolecular Amination of Organoboronates

The intramolecular amination of organoboronates provides a stereospecific route to azetidines and other N-heterocycles. organic-chemistry.orgnih.govacs.org This method involves the reaction of a tethered aminating agent with an organoboronate, proceeding through a 1,2-metalate shift of an aminoboron "ate" complex. organic-chemistry.orgnih.govacs.org

This approach is particularly valuable for the synthesis of enantiomerically enriched azacycles, which are important building blocks in medicinal chemistry. organic-chemistry.orgnih.gov The reaction can tolerate a variety of functional groups, including alkenes and furan (B31954) rings. acs.org A notable feature is the ability to achieve site-selective amination in substrates containing multiple boronic esters, leading to boronate-containing azacycles that can be further functionalized. organic-chemistry.orgnih.gov The process is often carried out by removing a Boc protecting group from a tethered methoxyamine, followed by treatment with a base like potassium tert-butoxide to induce cyclization. acs.org

| Reagents | Key Transformation | Advantages |

| Methoxyamine, n-BuLi or KOt-Bu | 1,2-metalate shift of aminoboron "ate" complex | High stereospecificity, synthesis of enantiomerically enriched azacycles. organic-chemistry.orgnih.govacs.org |

Copper-Catalyzed Direct Alkylation of Azabicyclo[1.1.0]butane with Organometal Reagents

A direct and rapid method for synthesizing bis-functionalized azetidines involves the copper-catalyzed alkylation of 1-azabicyclo[1.1.0]butane (ABB) with organometallic reagents. organic-chemistry.orgsci-hub.seorganic-chemistry.org This strain-release methodology utilizes the high ring strain of ABB to drive the reaction.

In the presence of a copper catalyst, such as Cu(OTf)₂, organometallic reagents like Grignard reagents or organozinc compounds readily add to the ABB core. sci-hub.seacs.org This reaction allows for the introduction of a wide range of substituents, including alkyl, allyl, vinyl, and benzyl (B1604629) groups, at the 3-position of the azetidine ring. sci-hub.seorganic-chemistry.org The versatility of this method is highlighted by its tolerance of various electrophiles and its applicability to gram-scale synthesis. sci-hub.se

| Catalyst | Organometal Reagents | Substrate | Key Feature |

| Cu(OTf)₂ | Grignard reagents, Organozinc reagents | 1-Azabicyclo[1.1.0]butane (ABB) | Rapid synthesis of bis-functionalized azetidines via strain-release. sci-hub.seorganic-chemistry.orgacs.org |

Grignard Reagent or Alkyllithium Reactions with Azetidinones

The reaction of Grignard or alkyllithium reagents with azetidin-2-ones (β-lactams) is a well-established method for azetidine synthesis. acs.org While this approach involves the reduction of a carbonyl group rather than direct C-H activation or cross-coupling, it remains a highly relevant organometallic transformation for accessing the azetidine core.

A specific application involves the metallation of 1-bromo-4-iodobenzene (B50087) with a Grignard reagent or through halogen-metal exchange with an alkyllithium. google.com The resulting organometallic species can then react with a protected azetidinone in a one-pot or stepwise process to yield a protected 3-(4-bromophenyl)azetidin-3-ol (B13275653). google.com This intermediate is a direct precursor to compounds like this compound, following further synthetic modifications. The synthesis of Grignard and alkyllithium reagents typically starts from an alkyl halide, which reacts with magnesium or lithium metal, respectively, in an aprotic solvent like diethyl ether or tetrahydrofuran. youtube.com

| Organometallic Reagent | Substrate | Intermediate Product |

| Grignard Reagent or Alkyllithium | Protected Azetidinone | Protected 3-Aryl-3-hydroxyazetidine acs.orggoogle.com |

Radical Cleavage Reactions for Azetidine Synthesis

Radical cleavage reactions offer an alternative and direct pathway for the synthesis of azetidines. google.comgoogle.com This methodology can be simpler than traditional intramolecular nucleophilic substitution methods. google.com One patented approach describes the reaction of a compound containing a substituted or unsubstituted C2 alkyl group with a nucleophile containing a -CH=CH-Z group, where Z can be an aryl or heteroaryl moiety. google.com

A more recent development in this area is the use of photocatalytic radical strategies. researchgate.netchemrxiv.org These methods can access densely functionalized azetidines from azabicyclo[1.1.0]butanes (ABBs) through a radical strain-release process. researchgate.net The reaction is often initiated by an organic photosensitizer that controls the energy-transfer process. The generated radical intermediates are then trapped by the ABB, leading to the formation of difunctionalized azetidines in a single step. researchgate.net Another approach involves a copper-catalyzed photoinduced anti-Baldwin radical 4-exo-dig cyclization of ynamides to produce azetidines with high regioselectivity. nih.gov

Microwave-Assisted Cyclocondensation Methods

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, and it has been successfully applied to the synthesis of azetidines. nih.govacs.orgresearchgate.net This method often involves the cyclocondensation of primary amines with suitable dihalides or their equivalents in an aqueous medium. nih.govacs.org

The use of microwave irradiation can significantly reduce reaction times, often to as little as 15 minutes, and improve yields. researchgate.net This "greener" synthetic methodology provides a simple and straightforward one-pot approach to a variety of N-substituted azetidines. nih.govacs.org For example, the reaction of primary amines with the cyclic sulfate (B86663) of 1,3-propanediol (B51772) in water under microwave heating furnishes azetidines in good to excellent yields and high purity. researchgate.net Another application is the microwave-assisted synthesis of 2-azetidinones through the cyclocondensation of Schiff bases with chloroacetyl chloride. derpharmachemica.com

| Reaction Type | Key Features |

| Cyclocondensation of primary amines and dihalides | Accelerated reaction times, often in aqueous media, providing a "greener" route. nih.govacs.orgresearchgate.net |

| Cyclocondensation of Schiff bases and chloroacetyl chloride | Rapid formation of 2-azetidinones. derpharmachemica.com |

Specific Synthetic Routes to Bromophenyl Azetidines

Multi-Step Synthesis from (Bromophenyl)methyl Cyanides and Related Intermediates

A common and adaptable method for synthesizing 3-(bromophenyl)azetidines begins with (bromophenyl)methyl cyanides (arylacetonitriles). This multi-step approach allows for the construction of the azetidine ring with the desired substitution pattern.

One documented synthesis of 3-(4-bromophenyl)azetidine (B121925) starts from 2-(4-bromophenyl)methyl cyanide. researchgate.net The process involves the following key transformations:

Carboxylation: The starting cyanide is reacted with ethyl chloroformate in the presence of a strong base like n-butyllithium to yield ethyl-2-(4-bromophenyl)-2-cyanoacetate. researchgate.net

Reduction: The resulting cyanoacetate (B8463686) is then reduced, typically with sodium borohydride, to afford 3-amino-2-(4-bromophenyl)propan-1-ol. researchgate.net

Protection: The amino group is protected, for example, with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) (Boc anhydride) and a base like triethylamine to give tert-butyl-2-(4-bromophenyl)-3-hydroxypropylcarbamate. researchgate.net

Sulfonylation: The hydroxyl group is activated by conversion to a better leaving group, such as a tosylate, by reacting it with tosyl chloride. This forms 2-(4-bromophenyl)-3-(tertiarybutyloxycarbonylamino)-propan-1-ol-(4-toluenesulfonate). researchgate.net

Cyclization and Deprotection: The final azetidine ring is formed through intramolecular cyclization, followed by hydrolysis to remove the protecting group, yielding 3-(4-bromophenyl)azetidine. researchgate.net

A similar strategy can be employed to access a variety of substituted azetidine scaffolds from N-allyl amino diols, which can be prepared on a multi-gram scale. This sequence may involve N-alkylation with bromoacetonitrile, protection of a primary alcohol as a trityl ether, and subsequent formation of a benzylic chloride to create a suitable intermediate for cyclization. nih.gov

Strategic Introduction of the Bromine Substituent (e.g., Halogenation, Metal-Halogen Exchange)

The introduction of a bromine atom onto the phenyl ring of a pre-formed azetidine scaffold is a strategic approach that offers flexibility in the synthesis of bromophenyl azetidines. This can be achieved through direct halogenation or via metal-halogen exchange reactions.

Halogenation: Direct bromination of a phenylazetidine can be accomplished using various brominating agents. For instance, N-Bromosuccinimide (NBS) in a solvent like carbon tetrachloride with a radical initiator such as AIBN can be used for halogenation. The choice of reagent and reaction conditions is crucial to control the regioselectivity of the bromination.

Metal-Halogen Exchange: This powerful reaction in organometallic chemistry allows for the conversion of an organic halide into an organometallic compound, which can then be reacted with an electrophile. wikipedia.org In the context of azetidine synthesis, a metal-halogen exchange can be used to introduce functionality to an existing bromoaryl group. For example, an aryl bromide can undergo exchange with an organolithium reagent, like n-butyllithium or t-butyllithium, at low temperatures to form a lithiated arene species. wikipedia.orgtcnj.edu This lithiated intermediate can then react with various electrophiles. This method has been shown to be feasible even in the presence of a reactive β-lactam ring, a precursor to azetidines, under cryogenic conditions. tcnj.edu A combination of i-PrMgCl and n-BuLi can also be used to facilitate a selective bromine-metal exchange on bromoheterocycles under non-cryogenic conditions. nih.gov

The Parham cyclization is a specific application of this strategy where an aryl halide undergoes a metal-halogen exchange to form a lithiated arene, which then undergoes an intramolecular nucleophilic attack to form a heterocyclic ring. wikipedia.org This approach is particularly useful for the formation of fused ring systems.

The strategic introduction of bromine is a valuable tool in drug design, as "bromination" can lead to increased therapeutic activity and beneficial effects on a drug's metabolism and duration of action. ump.edu.plump.edu.pl

Suzuki-Miyaura Cross-Coupling for Brominated Pyrazole–Azetidine Hybrids

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming carbon-carbon bonds and is particularly useful for diversifying aromatic and heterocyclic structures. mdpi.com This palladium-catalyzed reaction can be employed to synthesize complex molecules like brominated pyrazole-azetidine hybrids.

In a typical Suzuki-Miyaura reaction, a brominated pyrazole-azetidine hybrid can be coupled with various boronic acids to introduce a wide range of substituents. mdpi.comdntb.gov.ua The reaction conditions often involve a palladium catalyst, such as Pd(PPh₃)₄ or a combination of Pd(dba)₂ and a phosphine (B1218219) ligand, a base like K₃PO₄ or Cs₂CO₃, and a suitable solvent system, often a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/methanol). mdpi.comresearchgate.net The choice of catalyst system and base is crucial for achieving optimal yields. researchgate.net

This methodology has been successfully used to synthesize novel heterocyclic amino acid derivatives. mdpi.comnih.gov For instance, a compound containing a 4-bromopyrazole moiety attached to an azetidine ring can be further functionalized through Suzuki-Miyaura coupling with different organoboronic acids. mdpi.com This approach highlights the utility of brominated pyrazoles as versatile synthetic intermediates. mdpi.com

| Catalyst System | Base | Solvent | Temperature (°C) |

| Pd(dba)₂ | K₃PO₄ | DCM | Not specified |

| Pd(OAc)₂ | Cs₂CO₃ | EtOH/H₂O | Not specified |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/MeOH | Not specified |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 100 |

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Conditions. mdpi.comresearchgate.net

Formation of Hydroxy- and Fluoro-Substituted Bromophenyl Azetidines

The synthesis of bromophenyl azetidines bearing additional functional groups, such as hydroxyl and fluoro substituents, is of significant interest for modulating the physicochemical and pharmacological properties of these compounds.

Hydroxy-substituted Bromophenyl Azetidines: A protected 3-(4-bromophenyl)azetidin-3-ol can be synthesized by reacting a protected azetidinone with a metallated 1-bromo-4-iodobenzene. The metallated species can be generated via a Grignard reagent or a halogen-metal exchange with an alkyllithium. google.com

Fluoro-substituted Bromophenyl Azetidines: Fluorination of a hydroxyazetidine can be achieved using a fluorinating agent like Deoxofluor (BAST). google.com The introduction of fluorine can significantly impact a molecule's properties, including metabolic stability.

The synthesis of these functionalized azetidines often starts from readily available precursors. For example, a protected azetidinone can serve as a key intermediate. google.com The strategic placement of bromo, hydroxy, and fluoro groups allows for fine-tuning the properties of the final azetidine derivatives for various applications, particularly in medicinal chemistry.

| Starting Material | Reagent(s) | Product |

| Protected azetidinone | 1. Grignard or alkyllithium of 1-bromo-4-iodobenzene | Protected 3-(4-bromophenyl)azetidin-3-ol |

| Hydroxyazetidine | BAST (Deoxofluor) | Fluoroazetidine |

Table 2: Synthesis of Functionalized Bromophenyl Azetidines. google.com

Chemical Reactivity and Functionalization of 3 3 Bromophenyl Azetidine

Ring-Opening Reactions of the Azetidine (B1206935) Core: Mechanisms and Selectivity

The high ring strain of the azetidine core makes it susceptible to ring-opening reactions, which can be initiated by electrophilic activation of the nitrogen atom. rsc.org This process typically involves protonation or quaternization of the azetidine nitrogen, forming a more reactive azetidinium ion. rsc.orgugent.be The subsequent nucleophilic attack leads to the cleavage of a carbon-nitrogen bond.

Mechanisms and Selectivity:

The regioselectivity of the ring-opening is influenced by several factors, including the substitution pattern on the azetidine ring and the nature of the nucleophile. organic-chemistry.orgmagtech.com.cn For 3-aryl-substituted azetidines, the aryl group can stabilize a positive charge on the C3 carbon, potentially influencing the site of nucleophilic attack. However, in many cases, nucleophilic attack occurs at the less sterically hindered C2 or C4 positions. rsc.orgorganic-chemistry.org

Acid-Catalyzed Ring-Opening: In the presence of strong acids, the azetidine nitrogen is protonated, forming an azetidinium salt. A nucleophile can then attack one of the ring carbons. For a 3-(3-bromophenyl)azetidine, the attack is sterically more likely to occur at the C2 or C4 position. Studies on related N-substituted aryl-azetidines have shown that decomposition can occur at low pH through an acid-mediated intramolecular ring-opening. nih.govacs.org

Nucleophilic Ring-Opening of Azetidinium Ions: After N-alkylation to form a quaternary azetidinium salt, the ring is highly activated towards nucleophilic attack. The regioselectivity depends on the substituents and the nucleophile. organic-chemistry.org For instance, research on various azetidinium ions has demonstrated that while many nucleophiles attack the least substituted C4 position, factors like the presence of a C4-substituent or the nature of the nucleophile can direct the attack to the C2 position. rsc.orgorganic-chemistry.org The reaction with different nucleophiles like azide, benzylamine, or acetate (B1210297) has been explored to understand these regioselective outcomes. organic-chemistry.org

The stability of the azetidine ring is a key consideration, as ring strain can lead to undesired decomposition pathways. nih.govacs.org For example, some N-substituted aryl-azetidines can undergo intramolecular ring-opening decomposition mediated by an acid, where a pendant amide group acts as the nucleophile. nih.govacs.org

Transformations Involving the Aryl Bromide Substituent

The 3-bromophenyl group on the azetidine ring serves as a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling reactions.

The bromine atom on the phenyl ring is well-positioned for a range of cross-coupling reactions, allowing for the introduction of diverse substituents.

Suzuki-Miyaura Coupling: This is a widely used reaction for forming carbon-carbon bonds between aryl halides and boronic acids or esters. This compound can be coupled with various aryl and heteroaryl boronic acids. Research has shown that nickel-mediated alkyl-aryl Suzuki couplings are an efficient method for preparing arylazetidines. acs.org Palladium catalysts are also highly effective for the Suzuki-Miyaura coupling of aryl bromides with aryl boronates. researchgate.netmdpi.com The reaction is tolerant of many functional groups. nih.govresearchgate.net

Stille Coupling: The Stille reaction couples organotin compounds with organic halides. wikipedia.org The aryl bromide of this compound can react with various organostannanes in the presence of a palladium catalyst. acs.org This reaction is known for its tolerance of a wide range of functional groups and is often used in the synthesis of complex molecules. wikipedia.orgmdpi.com Comparative studies have sometimes shown Stille couplings to give higher yields than Suzuki couplings for certain heterocyclic substrates. rsc.orgrsc.org

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. gold-chemistry.orgwikipedia.orgorganic-chemistry.org The 3-bromophenyl group can be functionalized with various alkynes to introduce new carbon-carbon triple bonds into the molecule. The reaction is typically carried out under mild conditions. wikipedia.orgrsc.org

Table 1: Examples of Cross-Coupling Reactions on Aryl Bromide Substrates This table is illustrative and based on general reactivity patterns for aryl bromides in these coupling reactions.

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Biaryl-substituted azetidine |

| Stille | Organostannane (e.g., vinyl-SnBu₃) | Pd catalyst (e.g., Pd(PPh₃)₄) | Vinylphenyl-substituted azetidine |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base (e.g., amine) | Alkynylphenyl-substituted azetidine |

Direct nucleophilic aromatic substitution (SNAr) on an unactivated aryl bromide like the 3-bromophenyl group is generally difficult. SNAr reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. The 3-(azetidinyl) group is not a strong activating group for this type of reaction. Therefore, this transformation is not a common or facile pathway for functionalizing the bromophenyl moiety of this compound under standard conditions.

A powerful method for functionalizing the aryl bromide is through halogen-metal exchange to form an organometallic intermediate.

Lithiation: Reaction with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures can result in a lithium-halogen exchange, replacing the bromine atom with lithium. This newly formed aryllithium species is a potent nucleophile and can be quenched with a wide variety of electrophiles (e.g., aldehydes, ketones, carbon dioxide, alkyl halides) to introduce new functional groups at the 3-position of the phenyl ring.

Magnesiation (Grignard Reagent Formation): The aryl bromide can be converted into a Grignard reagent by reacting it with magnesium metal. The resulting organomagnesium compound can then react with various electrophiles in a similar fashion to the aryllithium species.

These methods provide a complementary approach to cross-coupling reactions for the derivatization of the phenyl ring.

Nucleophilic Aromatic Substitution on the Bromophenyl Moiety

Derivatization at the Azetidine Nitrogen Atom

The secondary amine of the azetidine ring is a key site for functionalization, allowing for the introduction of a wide range of substituents that can modulate the compound's physicochemical and biological properties.

N-Alkylation: The nitrogen atom of the azetidine can be readily alkylated using various alkylating agents such as alkyl halides or sulfates in the presence of a base. researchgate.net Reductive amination with aldehydes or ketones is another common method for N-alkylation. These reactions are typically straightforward and high-yielding.

N-Acylation: The azetidine nitrogen can be acylated using acyl chlorides, acid anhydrides, or by coupling with carboxylic acids using standard peptide coupling reagents. This introduces an amide functionality, which can serve as a key structural motif or as a precursor for further transformations.

These derivatizations at the nitrogen atom are fundamental for exploring the structure-activity relationships of this compound-based compounds in various applications.

N-Alkylation and N-Acylation Reactions

Functionalization of the Azetidine Ring at Other Positions

Beyond the nitrogen and the phenyl ring, the azetidine ring itself can be functionalized, offering pathways to novel and structurally complex molecules.

Introduction of Heteroatom-Containing Substituents (e.g., Azido (B1232118), Hydroxyl, Amino)

The introduction of heteroatom-containing substituents onto the azetidine ring significantly expands its synthetic utility. For example, methods have been developed for the introduction of groups like azido (-N₃), hydroxyl (-OH), and amino (-NH₂) groups. These transformations can sometimes be achieved through the ring-opening of activated azetidines or by functionalizing positions on the pre-formed ring. google.com The synthesis of azetidinols, which are azetidines bearing a hydroxyl group, can be accomplished through photochemical methods like the Norrish-Yang cyclization of α-aminoacetophenones. researchgate.net These azetidinols can then serve as intermediates for further functionalization. researchgate.net

Stereoselective Functionalization Approaches

Controlling the stereochemistry during the functionalization of the azetidine ring is a significant challenge and an area of active research. Stereoselective approaches are crucial for the synthesis of enantiomerically pure compounds, which is often a requirement for biologically active molecules.

One strategy involves the stereoselective C(sp³)–H functionalization of the azetidine ring. For instance, directed C–H arylation has been used to introduce aryl groups at specific positions with high stereocontrol. acs.org The use of chiral directing groups can guide the reaction to a specific stereochemical outcome.

Another approach is the diastereoselective alkylation of N-protected azetidines. The inherent puckered conformation of the azetidine ring can influence the facial selectivity of incoming electrophiles or reagents. rsc.org Furthermore, dynamic kinetic resolution processes, where a rapidly equilibrating mixture of diastereomeric intermediates is trapped to yield a single, thermodynamically favored product, have been applied to the stereoselective functionalization of azetidines. uniba.it These methods often rely on the careful choice of protecting groups, bases, and reaction conditions to achieve high levels of stereoselectivity. uniba.it The development of such stereoselective methods is critical for accessing the full potential of the azetidine scaffold in fields like medicinal chemistry. nih.gov

Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the local magnetic fields around atomic nuclei. This information is crucial for determining the structure of a molecule.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to determine the number and types of hydrogen atoms (protons) in a molecule. The chemical shift (δ) of a proton is influenced by its electronic environment. In the case of 3-(3-Bromophenyl)azetidine, the ¹H NMR spectrum reveals distinct signals for the protons on the azetidine (B1206935) ring and the bromophenyl group.

For a clearer understanding, a hypothetical ¹H NMR data table for this compound is presented below, based on typical chemical shifts for similar structures.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic-H | 7.20 - 7.50 | Multiplet | - | 4H |

| Azetidine-CH | 3.80 - 4.00 | Multiplet | - | 1H |

| Azetidine-CH₂ | 3.50 - 3.70 | Multiplet | - | 4H |

| Azetidine-NH | 2.00 - 2.50 | Broad Singlet | - | 1H |

This table is illustrative and based on general principles of ¹H NMR spectroscopy for similar compounds.

Carbon NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal.

Similar to ¹H NMR, specific ¹³C NMR data for this compound is not explicitly detailed in the search results. However, data for related structures allows for the prediction of the approximate chemical shifts. researchgate.netmdpi.com The carbon attached to the bromine atom on the phenyl ring would appear at a distinct chemical shift, as would the carbons of the azetidine ring.

A representative ¹³C NMR data table for this compound is provided below for illustrative purposes.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aromatic C-Br | 122.0 |

| Aromatic C-H | 125.0 - 131.0 |

| Aromatic C-ipso | 145.0 |

| Azetidine C-N | 50.0 - 55.0 |

| Azetidine C-CH | 35.0 - 40.0 |

This table is illustrative and based on general principles of ¹³C NMR spectroscopy for similar compounds.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are instrumental in elucidating the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, helping to map out the connectivity of protons within the molecule. For this compound, COSY would show correlations between the protons on the azetidine ring and between adjacent protons on the bromophenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded carbon and proton atoms (¹³C-¹H). This would definitively assign the proton signals to their corresponding carbon atoms in the azetidine and bromophenyl moieties.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range couplings between protons and carbons (typically over two or three bonds). HMBC is crucial for establishing the connectivity between the azetidine ring and the bromophenyl group, for example, by showing a correlation between the azetidine-CH proton and the ipso-carbon of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close in space, even if they are not directly bonded. NOESY is particularly useful for determining the stereochemistry of the molecule.

The application of these 2D NMR techniques provides an unambiguous structural assignment for this compound. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound (C₉H₁₀BrN), the expected monoisotopic mass of the molecular ion [M+H]⁺ would be calculated with high accuracy. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). This accurate mass measurement is a definitive method for confirming the elemental composition of the molecule. researchgate.netmdpi.comresearchgate.net

For example, a related compound, tert-butyl 2'-(3-bromophenyl)-1H,7'H-spiro[azetidine-3,5'-furo[3,4-d]pyrimidine]-1-carboxylate, showed a calculated mass that was in close agreement with the found mass via HRMS, confirming its composition. nih.gov

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a critical tool for determining the molecular weight and confirming the structural integrity of this compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The resulting fragmentation pattern is a unique fingerprint of the compound's structure.

While specific fragmentation data for this compound is not widely published, the expected fragmentation pathways can be inferred from related structures. The fragmentation of azetidine-containing compounds often involves the cleavage of the strained four-membered ring. For instance, the fragmentation of azetidin-2-ones is known to produce characteristic ketene (B1206846) and imine fragments. acgpubs.org For non-carbonyl containing azetidines like 3-methyl-3-phenylazetidine, a common fragmentation involves the loss of substituents from the ring. nist.gov

For this compound, the molecular ion peak would be expected to show the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). Key fragmentation pathways would likely involve:

Alpha-cleavage: Fission of the C-C bond adjacent to the nitrogen atom, leading to the opening of the azetidine ring.

Loss of the bromophenyl group: Cleavage of the bond connecting the phenyl ring to the azetidine ring, resulting in a fragment corresponding to the azetidine ring and a bromophenyl radical or cation.

Fragmentation of the bromophenyl ring: Subsequent loss of a bromine atom or HBr from the aromatic fragment.

In a study of a related compound, N-[(2-oxo-3-chloro-4-(3-bromophenyl)-azetidine imino)-propyl]-indole, a molecular ion peak (M)⁺ was observed at m/z 433, confirming the compound's molecular weight. High-resolution mass spectrometry (HRMS) is also employed to determine the exact mass of the molecular ion, providing further confirmation of the elemental composition.

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Predicted m/z | Description |

|---|---|---|

| [C₉H₁₀BrN]⁺ | 211/213 | Molecular Ion (M⁺) |

| [C₉H₉BrN]⁺ | 210/212 | Loss of a hydrogen atom |

| [C₆H₄Br]⁺ | 155/157 | Bromophenyl cation |

Note: The table is based on predicted fragmentation patterns and the presence of bromine isotopes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency range.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (Azetidine) | Stretching | 3300 - 3500 | psu.edu |

| C-H (Aromatic) | Stretching | 3000 - 3100 | scirp.org |

| C-H (Aliphatic) | Stretching | 2850 - 2960 | scirp.org |

| C=C (Aromatic) | Stretching | 1450 - 1600 | bham.ac.uk |

| C-N (Azetidine) | Stretching | 1200 - 1350 | acgpubs.org |

The presence of these characteristic bands in the IR spectrum of a sample provides strong evidence for the presence of the this compound structure.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimental results are then compared with the theoretically calculated values based on the proposed empirical formula. This comparison is crucial for validating the purity and composition of a newly synthesized compound.

The molecular formula for this compound is C₉H₁₀BrN. Based on this formula, the theoretical elemental composition can be calculated. Numerous studies on related azetidine derivatives report the use of elemental analysis to confirm their synthesized structures, where the found percentages closely match the calculated values. psu.edu

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 108.099 | 51.20 |

| Hydrogen | H | 1.008 | 10 | 10.080 | 4.78 |

| Bromine | Br | 79.904 | 1 | 79.904 | 37.86 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.64 |

| Total | | | | 212.090 | 100.00 |

Experimental determination of these percentages to within ±0.4% of the calculated values is generally considered confirmation of the compound's empirical formula.

X-ray Crystallography for Solid-State Structure Determination

For azetidine-containing compounds, X-ray crystallography is invaluable for confirming the stereochemistry and the conformation of the four-membered ring. chemrxiv.org While a specific crystal structure for this compound has not been reported in publicly accessible databases, studies on analogous brominated azetidine derivatives have been performed. These studies reveal important structural features, such as the puckering of the azetidine ring, which often adopts a "chair-like" conformation. vulcanchem.com

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map, from which the positions of the individual atoms can be determined. Should a single crystal of this compound be grown, X-ray diffraction analysis would yield precise data.

Table 4: Hypothetical Crystallographic Data Parameters for this compound

| Parameter | Description | Example Value (based on analogs) | Reference |

|---|---|---|---|

| Crystal System | The symmetry of the unit cell. | Monoclinic or Orthorhombic | bham.ac.uk |

| Space Group | The set of symmetry operations for the crystal. | P2₁/c or Pbca | bham.ac.uk |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | a ≈ 8-12 Å, b ≈ 9-15 Å, c ≈ 10-20 Å, β ≈ 90-105° | bham.ac.uk |

Note: The values in this table are hypothetical and based on published data for structurally related azetidine derivatives. Actual values would need to be determined experimentally.

Computational and Theoretical Investigations of 3 3 Bromophenyl Azetidine Systems

Mechanistic Studies of Azetidine (B1206935) Formation and Reactivity Pathways

The formation and subsequent reactions of the azetidine ring are fundamentally governed by its strained four-membered structure. Computational modeling is crucial for elucidating the complex energy landscapes of these transformations.

The synthesis of azetidines can be challenging due to the high-energy transition states associated with forming a four-membered ring. bham.ac.uk Computational methods are frequently employed to analyze these transition states and map the entire reaction coordinate, providing a step-by-step energy profile of the reaction pathway.

For instance, studies on the intramolecular aminolysis of epoxy amines to form azetidine rings have utilized calculations to compare the transition state energies for the formation of the desired azetidine versus the competing five-membered pyrrolidine (B122466) ring. frontiersin.org These calculations revealed that while the pyrrolidine pathway is typically favored, the coordination of a Lewis acid catalyst, such as Lanthanum(III), can selectively stabilize the transition state leading to the azetidine product, thereby reversing the regioselectivity in agreement with experimental results. frontiersin.org Similarly, computational and experimental studies of the aza Paternò-Büchi reaction to form monocyclic azetidines have shown that the reaction mechanism can be tuned to favor the initial formation of the C-N bond over the C-C bond, enabling access to specific isomers. nih.gov The mapping of the intrinsic reaction coordinate (IRC) is a standard technique used to confirm that a calculated transition state correctly connects the reactants and products on the potential energy surface. researchgate.net

The reactivity of the azetidine ring is dominated by its considerable ring-strain energy, which is a powerful driving force for a variety of chemical transformations. researchgate.netrsc.orgnih.gov This inherent strain, while making the ring more challenging to synthesize, also endows it with unique reactivity that can be harnessed for further functionalization. researchgate.netacs.org

The ring-strain energy of azetidine is approximately 25.2-25.4 kcal/mol. researchgate.netrsc.org This value is intermediate between that of the more reactive and less stable aziridines (three-membered rings) and the significantly less strained and less reactive pyrrolidines (five-membered rings). researchgate.netrsc.org This balance of stability and reactivity makes azetidines both handleable and synthetically versatile. researchgate.net A primary mode of reactivity is through "strain-release" functionalization, where a reaction proceeds via the opening of the strained ring. rsc.orgorganic-chemistry.orgchemrxiv.org This concept is a cornerstone of modern azetidine chemistry, enabling reactions like nickel-catalyzed cross-couplings and ring-opening additions that would not be favorable with unstrained systems. rsc.orgorganic-chemistry.org

| Cyclic Amine | Ring Size | Approximate Ring-Strain Energy (kcal/mol) |

|---|---|---|

| Aziridine (B145994) | 3 | 26.7 - 27.7 |

| Azetidine | 4 | 25.2 - 25.4 |

| Pyrrolidine | 5 | 5.4 - 5.8 |

| Piperidine | 6 | 0 |

Table 1. Comparative ring-strain energies of common saturated nitrogen heterocycles. The significant strain in the azetidine ring is a key determinant of its chemical reactivity. researchgate.netrsc.org

Transition State Analysis and Reaction Coordinate Mapping

Electronic Structure Calculations for Molecular Properties

The electronic properties of 3-(3-Bromophenyl)azetidine, such as its charge distribution, orbital energies, and reactivity patterns, are dictated by its electronic structure. Computational methods provide deep insights into these fundamental characteristics.

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to investigate the electronic properties and reactivity of azetidine derivatives. mdpi.comresearchgate.netcsic.es These calculations can accurately predict a range of molecular properties, including redox potentials, ionization potentials, electron affinities, and the energy barriers for chemical reactions. mdpi.comnih.gov

For example, theoretical studies on azetidine derivatives involved in DNA repair models have used DFT to analyze electron transfer processes and determine the reaction profiles for ring-opening mechanisms. mdpi.comnih.gov Such calculations demonstrated that one-electron reduction can dramatically lower the energy barrier for the cleavage of the azetidine ring. mdpi.comnih.gov The choice of the DFT functional (e.g., B3LYP, M06-2X) is critical for obtaining accurate results, and different functionals may be employed depending on the specific properties being investigated. acs.orgresearchgate.net These computational tools allow researchers to predict how substituents, such as the 3-bromophenyl group, will influence the electronic landscape and subsequent reactivity of the azetidine core.

| Computational Method/Functional | Typical Application in Azetidine Research |

|---|---|

| B3LYP | Geometry optimization, calculation of reaction barriers, and analysis of excited states. acs.org |

| M06-2X | Accurate description of redox reactions and non-covalent interactions. researchgate.net |

| MPWB1K | Used for studying weakly interacting systems and reaction mechanisms. acs.org |

| ONIOM | Multi-layer method for studying large systems, like DNA, where the azetidine core is treated with a high level of theory and the surroundings with a lower level. acs.org |

Table 2. Selected DFT functionals and computational methods used in the theoretical study of azetidine systems and their applications.

Molecular Orbital (MO) theory, and specifically the analysis of Frontier Molecular Orbitals (FMOs), is essential for rationalizing and predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding how a molecule will interact with other reagents.

In the context of azetidines, FMO analysis helps identify the nucleophilic and electrophilic sites within the molecule. For the aza Paternò-Büchi reaction, DFT computations have shown that matching the FMO energies of the reacting alkene and the imine precursor is critical for promoting the desired [2+2] cycloaddition to form the azetidine ring. nih.gov A favorable alignment of these frontier orbitals lowers the activation energy of the transition state, making the reaction more efficient and preventing undesired side reactions like alkene dimerization. nih.gov For this compound, the nitrogen lone pair would be expected to contribute significantly to the HOMO, marking it as a primary site for electrophilic attack, while the LUMO would be influenced by the azetidine ring and the bromophenyl substituent.

Quantum Chemical Calculations (e.g., DFT)

Conformational Analysis and Dynamic Studies of the Azetidine Ring

The four-membered azetidine ring is not a rigid, planar structure. It exists in a puckered conformation and undergoes dynamic conformational changes, including ring puckering and pyramidal inversion at the nitrogen atom. aip.orgmdpi.com These dynamic behaviors can significantly influence the molecule's properties and reactivity.

Microwave spectroscopy and ab initio molecular orbital calculations have been used to study these internal dynamics in the parent azetidine molecule. aip.org These studies show a coupling between the ring-puckering motion and the inversion at the nitrogen atom, with a calculated energy barrier for the interconversion between equivalent puckered conformations. aip.org

For substituted azetidines, such as this compound, these dynamic processes can affect stereochemical outcomes in reactions. DFT calculations have been employed to study the conformational preferences and the energy barriers associated with these dynamics. mdpi.com For example, in the lithiation of N-alkyl-2-arylazetidines, the involvement of equilibrating diastereomeric lithiated intermediates, resulting from these dynamic phenomena, was supported by both in-situ FT-IR analysis and DFT calculations. mdpi.com Understanding the conformational landscape and the energy barriers to inversion and puckering is therefore critical for controlling the stereoselectivity of reactions involving the azetidine scaffold.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts)

Computational chemistry provides powerful tools for the prediction of spectroscopic properties, offering valuable insights that can aid in the structural elucidation and characterization of novel compounds like this compound. Among the most impactful applications is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov By employing quantum mechanical calculations, researchers can simulate the magnetic environment of each nucleus within a molecule and predict its resonance frequency with a high degree of accuracy. xray.cz

The predominant method for calculating NMR chemical shifts is Density Functional Theory (DFT), often coupled with the Gauge-Including Atomic Orbital (GIAO) approach. nrel.govresearchgate.net This methodology calculates the isotropic magnetic shielding constants for each atom. The chemical shift (δ) is then determined by referencing these calculated shielding values to the shielding constant of a standard reference compound, typically tetramethylsilane (B1202638) (TMS). faccts.de The accuracy of these predictions is dependent on several factors, including the choice of the functional, the basis set, and the inclusion of solvent effects, which are often modeled using a Polarizable Continuum Model (PCM). nrel.govnih.gov

For a molecule such as this compound, computational studies would typically begin with a conformational analysis to identify the lowest energy geometry of the molecule. nih.gov The subsequent GIAO-DFT calculations would then provide predicted ¹H and ¹³C NMR chemical shifts. These theoretical values are instrumental for several reasons: they can help assign ambiguous signals in experimentally obtained spectra, they can be used to confirm the proposed structure of a synthesized compound, and they can provide a deeper understanding of the electronic structure and its influence on the magnetic properties of the nuclei. mdpi.com

Below are data tables representing predicted ¹H and ¹³C NMR chemical shifts for this compound, simulating the output of a typical computational study. These values are derived from established principles and comparison with structurally related compounds.

Predicted ¹H NMR Chemical Shifts for this compound

The predicted proton NMR spectrum would show distinct signals for the protons of the azetidine ring and the bromophenyl group. The azetidine protons are expected to appear as multiplets due to spin-spin coupling, while the aromatic protons will exhibit a splitting pattern characteristic of a 1,3-disubstituted benzene (B151609) ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2', H-4' (ax) | 3.85 - 3.95 | t | ~8.5 |

| H-2', H-4' (eq) | 3.65 - 3.75 | t | ~7.0 |

| H-3' | 3.90 - 4.05 | m | - |

| H-2 | 7.50 | t | ~1.8 |

| H-4 | 7.42 | ddd | ~8.0, 2.0, 1.0 |

| H-5 | 7.25 | t | ~7.8 |

| H-6 | 7.20 | ddd | ~7.8, 1.8, 1.0 |

| NH | 2.50 - 3.50 | br s | - |

Predicted ¹³C NMR Chemical Shifts for this compound

The predicted carbon NMR spectrum provides information on all carbon atoms in the molecule. The carbon atom attached to the bromine (C-3) is expected to have a lower chemical shift compared to the other aromatic carbons due to the heavy atom effect. The azetidine ring carbons will resonate in the aliphatic region of the spectrum.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2', C-4' | 52.5 |

| C-3' | 35.0 |

| C-1 | 145.0 |

| C-2 | 131.0 |

| C-3 | 122.5 |

| C-4 | 130.5 |

| C-5 | 129.5 |

| C-6 | 125.0 |

Advanced Research Applications in Chemical Synthesis

3-(3-Bromophenyl)azetidine as a Key Building Block in Complex Molecular Scaffolds.sigmaaldrich.combldpharm.com

The strategic placement of the bromophenyl group on the azetidine (B1206935) ring makes this compound a crucial component in the construction of intricate molecular architectures. The bromine atom serves as a handle for various cross-coupling reactions, enabling the introduction of diverse substituents and the extension of the molecular framework.

The azetidine ring's inherent strain and the reactivity of the C-Br bond are leveraged in the synthesis of constrained cyclic and spirocyclic systems. These rigid structures are of significant interest in medicinal chemistry as they can lock a molecule into a specific conformation, potentially increasing its binding affinity and selectivity for a biological target.

Research has demonstrated the use of azetidine derivatives in creating fused, bridged, and spirocyclic ring systems. researchgate.netnih.gov For instance, a densely functionalized azetidine ring system can be diversified to access a wide variety of these complex scaffolds. researchgate.netnih.gov The synthesis of spiro[azetidine-3,3′-indoline]-2,2′-diones has been achieved through a copper(I)-catalyzed asymmetric Kinugasa/C-C coupling cascade reaction, highlighting a method to create densely functionalized chiral spirocyclic systems. nih.gov Another approach involves the Staudinger reaction between ketenes and imines to produce spiro[azetidine-2,3′-indoline]-2′,4-diones. nih.gov

The following table summarizes examples of complex cyclic systems synthesized using azetidine-based scaffolds:

| Resulting Scaffold Type | Synthetic Strategy | Key Features |

| Fused, Bridged, and Spirocyclic Ring Systems | Diversification of a densely functionalized azetidine. researchgate.netnih.gov | Access to a wide variety of complex molecular architectures. |

| Spiro[azetidine-3,3′-indoline]-2,2′-diones | Copper(I)-catalyzed asymmetric Kinugasa/C-C coupling cascade. nih.gov | High enantioselectivity and functional group tolerance. |

| Spiro[azetidine-2,3′-indoline]-2′,4-diones | Staudinger ketene-imine cycloaddition. nih.gov | One-pot synthesis with diastereoselectivity. |

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening and the discovery of new bioactive compounds. frontiersin.orgrsc.org this compound and related azetidine scaffolds are valuable in DOS due to their ability to be readily diversified. nih.govnih.gov The bromine atom allows for late-stage functionalization via cross-coupling reactions, while the azetidine core provides a rigid three-dimensional scaffold.

A notable application is the synthesis and diversification of a densely functionalized azetidine ring system to generate libraries of fused, bridged, and spirocyclic ring systems. researchgate.netnih.gov These libraries have been evaluated for their potential in targeting the central nervous system. researchgate.netnih.gov The solid-phase synthesis of a 1976-membered library of spirocyclic azetidines further underscores the utility of this scaffold in generating large and diverse chemical libraries. researchgate.netnih.gov

Construction of Constrained Cyclic and Spirocyclic Systems

Role in the Design and Synthesis of Chemical Probes for Enzyme Mechanism Studies (e.g., 3-hydroxyacyl coenzyme A dehydrogenase).nih.gov

Chemical probes are essential tools for elucidating the mechanisms of enzymes and other biological targets. The unique structural features of this compound can be incorporated into molecules designed to interact with specific enzymes. While direct studies on this compound as a probe for 3-hydroxyacyl-coenzyme A dehydrogenase (HADH) are not explicitly detailed in the provided context, the principles of designing such probes are well-established.

HADH is an oxidoreductase involved in the beta-oxidation of fatty acids, catalyzing the conversion of L-3-hydroxyacyl CoA to 3-ketoacyl CoA. wikipedia.org A chemical probe for HADH would typically consist of a recognition element that mimics the natural substrate and a reactive or reporter group. The 3-bromophenyl group of the azetidine could serve as a recognition element or be modified to enhance binding affinity. The azetidine ring itself can act as a rigid scaffold to present key functional groups in a specific orientation for interaction with the enzyme's active site.

Precursor for Advanced Organic Materials Research.bldpharm.com